PDZ1i

Description

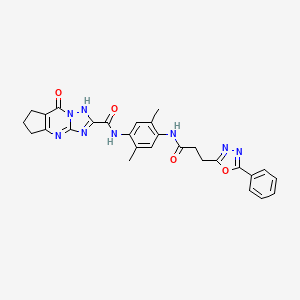

Structure

3D Structure

Properties

Molecular Formula |

C28H26N8O4 |

|---|---|

Molecular Weight |

538.568 |

IUPAC Name |

N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide |

InChI |

InChI=1S/C28H26N8O4/c1-15-14-21(30-25(38)24-32-28-31-19-10-6-9-18(19)27(39)36(28)35-24)16(2)13-20(15)29-22(37)11-12-23-33-34-26(40-23)17-7-4-3-5-8-17/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,29,37)(H,30,38)(H,31,32,35) |

InChI Key |

DWWDFNUIUZQWOP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCC5=NN=C(O5)C6=CC=CC=C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PDZ1i |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PDZ1i: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDZ1i is a first-in-class small-molecule inhibitor that selectively targets the PDZ1 domain of Melanoma Differentiation Associated Gene-9/Syntenin (MDA-9/Syntenin or SDCBP). By binding to this domain, this compound effectively disrupts crucial protein-protein interactions, leading to the attenuation of multiple pro-oncogenic signaling pathways. This guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function. The primary mechanism of this compound involves the inhibition of the MDA-9/Syntenin/IGF-1R/STAT3 signaling axis, resulting in potent anti-invasive and anti-metastatic effects across a range of cancer types, including prostate, breast, and melanoma.

Introduction to this compound and its Target: MDA-9/Syntenin

Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin), also known as Syndecan Binding Protein (SDCBP), is an adaptor protein that plays a pivotal role in cancer progression and metastasis.[1][2] Its structure includes two Postsynaptic density protein-95/Discs-large/Zonula occludens-1 (PDZ) domains, which act as scaffolds for the assembly of signaling complexes.[1] These PDZ domains are critical for mediating protein-protein interactions that drive key cellular processes such as cell adhesion, migration, and invasion.[1]

This compound was developed through fragment-based drug discovery guided by NMR spectroscopy as a selective inhibitor of the PDZ1 domain of MDA-9/Syntenin.[3][4] Its therapeutic potential lies in its ability to specifically block the oncogenic signaling cascades initiated by MDA-9/Syntenin, thereby inhibiting the metastatic spread of cancer, a primary cause of mortality in patients.[5]

The Molecular Mechanism of Action of this compound

The central mechanism of this compound is its selective binding to the PDZ1 domain of MDA-9/Syntenin, which prevents this domain from interacting with its downstream binding partners.[6] This inhibitory action triggers a cascade of downstream effects, primarily centered on the disruption of the MDA-9/Syntenin/IGF-1R/STAT3 signaling axis.[3]

Disruption of the MDA-9/Syntenin-IGF-1R Interaction

This compound has been shown to block the physical interaction between MDA-9/Syntenin and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[3] This interaction is crucial for the activation of several downstream signaling pathways that promote cancer cell invasion and metastasis.[3]

Inhibition of Downstream Signaling Pathways

By disrupting the MDA-9/Syntenin-IGF-1R complex, this compound leads to the downregulation of several key signaling molecules:

-

STAT3: this compound treatment results in decreased phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7] Activated STAT3 is a known driver of tumor progression, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[3][8]

-

c-Src: The inhibitor also leads to a reduction in the activation of the proto-oncogene tyrosine-protein kinase Src (c-Src).[3] c-Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell migration, invasion, and survival.

-

NF-κB and p38 MAPK: Downstream of c-Src, this compound negatively influences the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][9] Both pathways are implicated in inflammatory responses and cancer progression.

-

IL-1β: this compound has been shown to down-regulate STAT3-mediated interleukin-1β (IL-1β) expression.[7][8] This reduction in IL-1β can alter the tumor microenvironment by decreasing the mobilization of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immunity.[7]

-

MMP-2 and MMP-9: The expression of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9), enzymes critical for the degradation of the extracellular matrix and subsequent tumor cell invasion, is also inhibited by this compound.[4][9]

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: this compound inhibits MDA-9/Syntenin, disrupting the IGF-1R/STAT3/Src signaling axis.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical studies. The following table summarizes key quantitative data.

| Parameter | Value | Cancer Type/Model | Reference |

| Binding Affinity (Kd) | 21 µM | MDA-9 PDZ1 Domain | [10] |

| Binding Affinity (Kd) | 23 µmol/L | MDA-9/Syntenin | [4] |

| In Vitro Invasion Inhibition | Significant reduction at 25 µmol/L | Melanoma Cells | [4] |

| In Vivo Tumor Cell Retention | 50 µmol/L pre-treatment | Prostate Cancer Cells (ARCaP-M-Luc) | [3] |

| In Vivo Dosing (Metastasis Model) | 30 mg/kg (intraperitoneal) | Melanoma (B16 cells) | [4] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies are provided below.

Co-Immunoprecipitation

This assay is used to demonstrate the physical interaction between proteins.

-

Cell Lysis: Cells are treated with DMSO (vehicle) or this compound for the indicated times and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with an antibody against the protein of interest (e.g., MDA-9/Syntenin) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complex.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer, separated by gel electrophoresis, and transferred to a membrane for Western blotting with antibodies against the suspected interacting proteins (e.g., IGF-1R).

Western Blotting

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.

-

Sample Preparation: Cells are treated with this compound or DMSO, and in some cases stimulated with growth factors like IGFBP-2.[3] Cell lysates are prepared, and protein concentration is determined.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel, separated by size, and then transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT3, total STAT3, p-Src, total Src, MMP-2, MMP-9). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Setup: Transwell inserts with a porous membrane coated with Matrigel are used. The lower chamber is filled with media containing a chemoattractant.

-

Cell Seeding: Cancer cells, pre-treated with either DMSO or this compound, are seeded into the upper chamber in serum-free media.

-

Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Metastasis Models

Animal models are used to assess the anti-metastatic efficacy of this compound in a living organism.

-

Experimental Metastasis Model: Cancer cells (e.g., luciferase-expressing cells) are injected into the tail vein or via intracardiac route of immunodeficient mice.[2][3]

-

Treatment: Mice are treated with either vehicle (DMSO) or this compound via intraperitoneal injections at specified doses and schedules.[3][4]

-

Monitoring: Tumor growth and metastasis are monitored over time using bioluminescence imaging (BLI) for luciferase-expressing cells.[3]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and organs such as the lungs and bones are collected to quantify metastatic burden. Kaplan-Meier survival curves are often generated.[2]

The following diagram outlines a general workflow for evaluating this compound's efficacy.

Caption: A typical experimental workflow to validate the efficacy of this compound.

Conclusion

This compound represents a targeted therapeutic strategy aimed at inhibiting cancer metastasis by disrupting the scaffolding function of MDA-9/Syntenin. Its mechanism of action is centered on the inhibition of the PDZ1 domain, leading to the suppression of the IGF-1R/STAT3 signaling axis and other critical pro-metastatic pathways. The preclinical data strongly support its role as a potent inhibitor of cancer cell invasion and metastasis. Further research and clinical development of this compound and similar agents could offer a promising new avenue for the treatment of advanced and metastatic cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound - NFCR [nfcr.org]

- 6. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

PDZ1i as an Inhibitor of MDA-9/Syntenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanoma Differentiation-Associated gene 9 (MDA-9/Syntenin), a scaffolding protein containing two PDZ domains, is a key regulator of cancer metastasis. Its overexpression is correlated with advanced disease stages and poor prognosis in various cancers, including melanoma, glioblastoma, breast, and prostate cancer. MDA-9/Syntenin facilitates the assembly of signaling complexes that drive tumor progression, invasion, and angiogenesis. The development of small molecule inhibitors targeting the PDZ domains of MDA-9/Syntenin represents a promising therapeutic strategy. This technical guide provides an in-depth overview of PDZ1i, a first-in-class small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to MDA-9/Syntenin and the Rationale for Targeting its PDZ1 Domain

MDA-9/Syntenin, also known as Syndecan Binding Protein (SDCBP), is a 33-kDa protein that plays a pivotal role in mediating protein-protein interactions through its two PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains.[1] These domains act as scaffolds, bringing together various signaling molecules to regulate diverse cellular processes. In the context of cancer, MDA-9/Syntenin is a central hub for pathways that promote metastasis.[2]

The PDZ1 domain, in particular, has been identified as a critical mediator of these pro-metastatic signals.[1] Targeting the PDZ1 domain with a small molecule inhibitor like this compound disrupts the formation of key signaling complexes, thereby attenuating the downstream pathways that drive cancer cell invasion and metastasis.[3] This targeted approach offers the potential for high specificity and reduced off-target effects compared to conventional chemotherapy.

Mechanism of Action of this compound

This compound is a small molecule inhibitor identified through fragment-based drug discovery guided by NMR.[4] It selectively binds to the PDZ1 domain of MDA-9/Syntenin, preventing its interaction with other signaling partners.[5] This disruption of protein-protein interactions is the primary mechanism through which this compound exerts its anti-cancer effects. By inhibiting the scaffolding function of the MDA-9/Syntenin PDZ1 domain, this compound effectively blocks the activation of several key downstream signaling pathways implicated in cancer metastasis.

Key Signaling Pathways Inhibited by this compound

The binding of this compound to the PDZ1 domain of MDA-9/Syntenin leads to the downregulation of several critical signaling cascades:

-

FAK/Src Signaling: this compound treatment has been shown to inhibit the activation of Focal Adhesion Kinase (FAK) and Src, two key non-receptor tyrosine kinases that play a central role in cell adhesion, migration, and invasion.[3]

-

NF-κB Signaling: By disrupting the MDA-9/Syntenin signaling complex, this compound leads to reduced activation of the transcription factor NF-κB, which is a master regulator of genes involved in inflammation, cell survival, and invasion.[6]

-

STAT3 Signaling: this compound has been shown to block the activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[7]

-

MMP Expression: A downstream consequence of inhibiting the aforementioned pathways is the reduced expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[6] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.

Signaling Pathway Diagram

Caption: MDA-9/Syntenin Signaling and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a related, more recent dual PDZ1/PDZ2 inhibitor, IVMT-Rx-3.

Table 1: Binding Affinity and Dissociation Constants

| Compound | Target Domain(s) | Method | Binding Affinity / Dissociation Constant (Kd) | Reference(s) |

| This compound | PDZ1 | NMR | ~21 µM | [5] |

| IVMT-Rx-3 | PDZ1 and PDZ2 | MST | 63 ± 11 µM | [6] |

NMR: Nuclear Magnetic Resonance; MST: MicroScale Thermophoresis

Table 2: In Vitro Efficacy

| Compound | Cell Line(s) | Assay | Concentration | Observed Effect | Reference(s) |

| This compound | T98G, U87 (GBM) | Matrigel Invasion | 50 µM | Significant inhibition of invasion. | [8] |

| This compound | ARCaP-M (Prostate) | Zymography | 25 µM | Decreased enzymatic activity of MMP-2 and MMP-9. | [9] |

| IVMT-Rx-3 | Melanoma cells | Matrigel Invasion | 25 µM | Significant inhibition of invasion. | [6] |

| IVMT-Rx-3 | Melanoma cells | Western Blot | Dose-dependent | Downregulation of MMP-2 and MMP-9 expression. | [6] |

GBM: Glioblastoma Multiforme

Table 3: In Vivo Efficacy

| Compound | Cancer Model | Administration Route | Dosage Regimen | Observed Effect | Reference(s) |

| This compound | Glioma | Not specified | Not specified | Smaller, less invasive tumors and enhanced survival. | [8] |

| This compound | Prostate Cancer | Not specified | Not specified | Abrogated metastasis. | [3] |

| This compound | Syngeneic Breast Cancer Metastasis | Not specified | Not specified | Decreased metastatic nodule formation in the lungs. | [4] |

| IVMT-Rx-3 | Melanoma Metastasis | Intraperitoneal | Not specified | Significantly higher prevention of lung metastases compared to this compound. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays commonly used to evaluate the efficacy of this compound.

In Vitro Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Workflow Diagram:

Caption: Workflow for the In Vitro Matrigel Invasion Assay.

Protocol:

-

Preparation of Inserts: Thaw Matrigel on ice. Dilute to the desired concentration with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a Transwell insert (8 µm pore size) and incubate at 37°C for at least 2 hours to allow for solidification.

-

Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Add 25,000 cells to the upper chamber of the Matrigel-coated insert.[6]

-

Treatment: Add this compound at the desired concentration (e.g., 50 µM) or vehicle control to the upper chamber.[8]

-

Chemoattraction: Add complete medium containing fetal bovine serum to the lower chamber to act as a chemoattractant.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 18-24 hours.[6][8]

-

Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet or toluidine blue.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Data is often presented as the average number of invaded cells per field or as a percentage of the control.[8]

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of signaling pathway activation.

Protocol:

-

Cell Lysis: Treat cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-FAK, phospho-STAT3, total FAK, total STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Gelatin Zymography for MMP Activity

This assay is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media from cell cultures.

Protocol:

-

Conditioned Media Collection: Culture cells in serum-free medium with or without this compound for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

-

Protein Concentration: Determine the protein concentration of the conditioned media.

-

Sample Preparation: Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

-

Electrophoresis: Load the samples onto a polyacrylamide gel containing gelatin.

-

Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.

In Vivo Mouse Model of Metastasis

Animal models are essential for evaluating the anti-metastatic potential of inhibitors in a physiological setting.

Protocol:

-

Cell Implantation: Inject cancer cells (e.g., melanoma, breast cancer) either intravenously (for experimental metastasis) or orthotopically (for spontaneous metastasis) into immunocompromised mice.

-

Inhibitor Treatment: Once tumors are established or after a set period following cell injection, begin treatment with this compound, IVMT-Rx-3, or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Monitor tumor growth and metastasis using methods such as bioluminescence imaging (if using luciferase-expressing cells) or caliper measurements for subcutaneous tumors. Monitor animal health and body weight.

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors and relevant organs (e.g., lungs, liver, bone).

-

Metastasis Quantification: Count the number of metastatic nodules on the surface of the organs. For a more detailed analysis, perform histological staining (e.g., H&E) on tissue sections to identify and quantify micrometastases.

Future Directions and Conclusion

This compound has demonstrated significant promise as a therapeutic agent for targeting MDA-9/Syntenin-driven metastasis. The preclinical data show that it can effectively inhibit key signaling pathways, reduce cancer cell invasion, and suppress metastasis in vivo. The development of the dual PDZ1/PDZ2 inhibitor, IVMT-Rx-3, highlights a promising strategy for enhancing the therapeutic efficacy by targeting both PDZ domains of MDA-9/Syntenin.[6]

Future research should focus on:

-

Optimizing Inhibitor Potency and Bioavailability: Further medicinal chemistry efforts to improve the binding affinity and pharmacokinetic properties of this compound and related compounds.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to MDA-9/Syntenin-targeted therapies.

-

Clinical Translation: Moving promising lead compounds into clinical trials to evaluate their safety and efficacy in cancer patients.

References

- 1. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pnas.org [pnas.org]

- 8. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of PDZ1i in Blocking Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of protein-protein interactions (PPIs) is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are ubiquitous protein interaction modules that play a critical role in assembling signaling complexes. The scaffolding protein Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin, with its two PDZ domains, has emerged as a key player in cancer progression and metastasis. This technical guide provides an in-depth overview of PDZ1i, a first-in-class small molecule inhibitor specifically targeting the first PDZ domain (PDZ1) of MDA-9/Syntenin. We will explore its mechanism of action, its impact on crucial signaling pathways, and provide detailed experimental protocols for its characterization and application in research and drug development.

Introduction to PDZ Domains and MDA-9/Syntenin

PDZ domains are highly conserved protein-protein interaction modules, typically recognizing and binding to the C-terminal motifs of their target proteins.[1] These interactions are crucial for the spatial and temporal organization of signaling pathways, ion channels, and receptors at the cell membrane.[1]

MDA-9/Syntenin (also known as Syndecan Binding Protein, SDCBP) is a 33 kDa intracellular scaffolding protein characterized by the presence of two tandem PDZ domains, PDZ1 and PDZ2.[1] Elevated expression of MDA-9/Syntenin is correlated with advanced tumor grade and poor patient survival in various cancers, including melanoma, glioblastoma, and breast, prostate, and lung cancer.[1] By acting as an adaptor protein, MDA-9/Syntenin facilitates the assembly of multi-protein signaling complexes, thereby promoting cancer cell invasion, metastasis, and angiogenesis.

This compound: A Specific Inhibitor of the MDA-9/Syntenin PDZ1 Domain

This compound is a small molecule inhibitor developed through fragment-based drug discovery (FBDD) guided by Nuclear Magnetic Resonance (NMR) spectroscopy.[2] It was specifically designed to bind to the PDZ1 domain of MDA-9/Syntenin, thereby disrupting its interactions with downstream signaling partners.[2]

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the peptide-binding groove of the MDA-9/Syntenin PDZ1 domain. This binding event sterically hinders the interaction of the PDZ1 domain with the C-terminal motifs of its natural binding partners. By selectively targeting the PDZ1 domain, this compound effectively dismantles the signaling scaffolds assembled by MDA-9/Syntenin, leading to the attenuation of pro-tumorigenic signaling cascades.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, cellular activity, and pharmacokinetic properties.

Table 1: Binding Affinity of this compound for MDA-9/Syntenin PDZ1 Domain

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 21 µM | NMR Spectroscopy | [3] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| DU-145 | Prostate Cancer | Invasion Assay | 25 µM | Significant inhibition of invasion | [4] |

| ARCaP-M | Prostate Cancer | Invasion Assay | 50 µM | Significant inhibition of invasion | [4] |

| T98G | Glioblastoma | Invasion Assay | Not Specified | Effective inhibition of invasion | [2] |

| U87 | Glioblastoma | Invasion Assay | Not Specified | Effective inhibition of invasion | [2] |

Table 3: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Reference |

| Half-life (t1/2) | 9 hours | Mouse | [4][5] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dose | Effect | Reference |

| Athymic Nude Mice (ARCaP-M-Luc xenograft) | Prostate Cancer | 30 mg/kg | Suppression of metastasis | [4] |

| BALB/c Mice (4T1-Luc syngeneic model) | Breast Cancer | 30 mg/kg | Inhibition of lung metastasis | [6] |

| Brain-tumor-bearing mice | Glioblastoma | Not Specified | Improved survival rate | [3] |

Impact on Signaling Pathways

This compound has been shown to disrupt key signaling pathways that are aberrantly activated in cancer. The following sections detail the major pathways affected by this compound, with accompanying diagrams generated using Graphviz to visualize the molecular interactions.

The MDA-9/Syntenin/IGF-1R/STAT3 Signaling Axis

One of the primary pathways inhibited by this compound is the MDA-9/Syntenin-mediated activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). MDA-9/Syntenin acts as a scaffold, bringing IGF-1R into proximity with other signaling molecules, leading to STAT3 activation. Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus and promotes the transcription of genes involved in cell invasion and angiogenesis. This compound disrupts the initial scaffolding step, preventing the activation of this pro-metastatic pathway.[4][7]

Caption: this compound inhibits the MDA-9/Syntenin/IGF-1R/STAT3 signaling pathway.

Downregulation of Interleukin-1β (IL-1β)

A downstream consequence of inhibiting the STAT3 pathway is the suppression of interleukin-1β (IL-1β) secretion.[6][8] IL-1β is a pro-inflammatory cytokine that plays a crucial role in creating a tumor microenvironment conducive to metastasis by promoting inflammation and angiogenesis. By blocking STAT3 activation, this compound reduces the expression and secretion of IL-1β, thereby mitigating its pro-tumorigenic effects.[6][8]

References

- 1. youtube.com [youtube.com]

- 2. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snapcyte.com [snapcyte.com]

- 4. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Therapeutic Avenue for Glioblastoma: A Technical Guide to PDZ1i

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive, invasive nature and high rates of recurrence. Standard therapies, including surgery, radiation, and chemotherapy, offer limited efficacy, underscoring the urgent need for novel therapeutic strategies. This whitepaper delves into the promising therapeutic potential of PDZ1i, a first-in-class small-molecule inhibitor targeting the PDZ1 domain of Melanoma Differentiation-Associated gene 9 (MDA-9/Syntenin), a key scaffolding protein implicated in GBM pathogenesis. Preclinical evidence robustly demonstrates that this compound can significantly impede glioblastoma cell invasion, enhance radiosensitivity, and disrupt critical oncogenic signaling pathways. This document provides an in-depth technical guide on the mechanism of action, preclinical efficacy, and experimental validation of this compound, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing glioblastoma therapy.

Introduction: The Challenge of Glioblastoma and the Emergence of MDA-9/Syntenin as a Therapeutic Target

Glioblastoma is a devastating brain tumor with a median survival of just over a year, a statistic that has remained largely unchanged for decades.[1][2] The invasive nature of GBM cells, which infiltrate surrounding healthy brain tissue, makes complete surgical resection nearly impossible and is a primary driver of tumor recurrence and therapeutic resistance.[3][4][5] Radiation therapy, a cornerstone of GBM treatment, can paradoxically enhance the invasive phenotype of surviving tumor cells.[3][4][5]

Recent research has identified MDA-9/Syntenin (also known as Syndecan Binding Protein, SDCBP) as a pivotal player in promoting the aggressive characteristics of glioblastoma.[1][3][4][5] MDA-9/Syntenin is a scaffolding protein containing two PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, which are crucial for mediating protein-protein interactions and assembling signaling complexes.[6] In glioblastoma, MDA-9/Syntenin expression is significantly elevated and correlates with increased tumor grade, poor patient survival, and resistance to radiotherapy.[3][4][5] This has positioned MDA-9/Syntenin as a compelling molecular target for novel therapeutic intervention.

This compound: A Targeted Inhibitor of the MDA-9/Syntenin Scaffolding Protein

This compound is a small-molecule inhibitor specifically designed to target the first PDZ domain (PDZ1) of MDA-9/Syntenin.[3][4] Developed through innovative fragment-based drug design and nuclear magnetic resonance (NMR) screening, this compound competitively binds to the PDZ1 domain, thereby disrupting its ability to interact with downstream signaling partners.[3][4] This targeted inhibition effectively dismantles the signaling complexes orchestrated by MDA-9/Syntenin that are critical for glioblastoma cell invasion and survival.

Mechanism of Action: Disrupting Key Oncogenic Signaling Pathways

The therapeutic efficacy of this compound in glioblastoma stems from its ability to interfere with multiple pro-tumorigenic signaling pathways. By inhibiting the scaffolding function of MDA-9/Syntenin, this compound effectively downregulates the activity of several key kinases and signaling molecules.

Inhibition of FAK and Src Signaling

Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that form a critical signaling nexus downstream of integrins and growth factor receptors, playing a central role in cell migration, invasion, and survival.[5] In glioblastoma, MDA-9/Syntenin facilitates the activation of the FAK/Src signaling complex. This compound treatment has been shown to abrogate the radiation-induced activation of FAK, thereby impeding a key driver of glioblastoma invasion.[5]

Attenuation of EGFRvIII Signaling

The epidermal growth factor receptor variant III (EGFRvIII) is a constitutively active mutant of EGFR frequently expressed in glioblastoma, contributing to its aggressive phenotype. MDA-9/Syntenin has been shown to interact with and enhance signaling from EGFRvIII.[3][4] this compound disrupts the interaction between MDA-9/Syntenin and EGFRvIII, leading to reduced phosphorylation and inactivation of the receptor, even in the context of radiation which can enhance this interaction.[3][4][5]

Downregulation of Matrix Metalloproteinases (MMPs)

The invasion of glioblastoma cells into the surrounding brain parenchyma is facilitated by the secretion of extracellular matrix-degrading enzymes, such as matrix metalloproteinases (MMPs). Studies have demonstrated that the inhibition of MDA-9/Syntenin, either genetically or pharmacologically with this compound, leads to a significant reduction in the secretion of MMP-2 and MMP-9, key enzymes involved in breaking down the blood-brain barrier and facilitating tumor cell infiltration.[3][4]

Signaling Pathway Disrupted by this compound

Caption: this compound disrupts the scaffolding function of MDA-9/Syntenin, inhibiting key oncogenic signaling pathways in glioblastoma.

Preclinical Efficacy of this compound in Glioblastoma Models

The therapeutic potential of this compound has been extensively evaluated in preclinical models of glioblastoma, demonstrating significant anti-tumor activity both in vitro and in vivo.

In Vitro Studies: Inhibition of Invasion and Radiosensitization

In vitro assays using human glioblastoma cell lines have consistently shown that this compound effectively inhibits tumor cell invasion.[7] Furthermore, this compound has been shown to radiosensitize glioblastoma cells, meaning that it enhances the cell-killing effects of radiation therapy without affecting normal astrocytes.[3][4][8] This synergistic effect is of significant clinical interest, as it suggests that this compound could improve the efficacy of a standard GBM treatment modality.

| Cell Line | Treatment | Effect on Invasion | Citation |

| T98G | This compound | Inhibition | [7] |

| U87 | This compound | Inhibition | [7] |

| U87-EGFRvIII | This compound | Inhibition of radiation-induced invasion | [3][4] |

| Cell Line | Treatment | Effect | Citation |

| U87 | This compound + Radiation | Radiosensitization | [3][4] |

In Vivo Studies: Tumor Growth Inhibition and Increased Survival

In orthotopic mouse models of glioblastoma, systemic administration of this compound resulted in smaller, less invasive tumors and a significant increase in overall survival.[3][4][7] The anti-tumor effects of this compound were even more pronounced when combined with radiation therapy, with the combination treatment leading to greater survival benefits than either treatment alone.[3][4][7]

| Animal Model | Treatment | Outcome | Citation |

| Orthotopic Glioma Mouse Model | This compound | Smaller, less invasive tumors; Enhanced survival | [3][4][7] |

| Orthotopic Glioma Mouse Model | This compound + Radiation | Survival gains exceeded radiotherapy alone | [3][4][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound.

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay is used to quantify the invasive potential of cancer cells.

-

Cell Culture: Glioblastoma cells are cultured in appropriate media.

-

Chamber Preparation: 8-μm pore size polycarbonate membrane inserts coated with Matrigel are placed in a 24-well plate.

-

Cell Seeding: Cells are serum-starved, and a suspension is added to the upper chamber of the insert. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

-

Treatment: this compound or a vehicle control is added to both the upper and lower chambers.

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Experimental Workflow for In Vitro Invasion Assay

Caption: A streamlined workflow for assessing glioblastoma cell invasion using the Boyden chamber assay.

Immunoblotting

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Glioblastoma cells, treated with this compound and/or radiation, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-FAK, phospho-EGFR, MMP-2, MMP-9, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Orthotopic Glioblastoma Model

This model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice to mimic human disease.

-

Cell Preparation: Human glioblastoma cells (e.g., U87-EGFRvIII) are harvested and resuspended in a sterile solution.

-

Animal Surgery: Immunocompromised mice are anesthetized, and a small burr hole is drilled in the skull.

-

Cell Implantation: A specific number of glioblastoma cells are stereotactically injected into the brain parenchyma (e.g., the striatum).

-

Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound, radiation, this compound + radiation). This compound is typically administered systemically (e.g., via intraperitoneal injection).

-

Survival Analysis: Mice are monitored daily, and survival is recorded. The experiment is terminated when mice show signs of neurological impairment or significant weight loss.

-

Histological Analysis: At the end of the study, brains are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining, immunohistochemistry) to assess tumor size and invasiveness.

Logical Relationship of Preclinical Validation

Caption: A logical diagram illustrating the preclinical validation pathway for this compound in glioblastoma research.

Future Directions and Clinical Translation

The robust preclinical data for this compound in glioblastoma provides a strong rationale for its clinical development. Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its target engagement in the brain.

-

Blood-Brain Barrier Penetration: Optimizing the delivery of this compound across the blood-brain barrier is critical for its efficacy in treating glioblastoma. Formulation strategies and delivery systems should be explored.

-

Combination Therapies: Further investigation into the synergistic effects of this compound with other standard and emerging glioblastoma therapies, such as targeted inhibitors and immunotherapies, is warranted.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials. MDA-9/Syntenin expression levels could serve as a primary candidate.

Conclusion

This compound represents a novel and promising therapeutic strategy for glioblastoma that targets a key driver of tumor invasion and therapeutic resistance. By disrupting the scaffolding function of MDA-9/Syntenin, this compound effectively inhibits critical oncogenic signaling pathways, reduces tumor cell invasion, and enhances the efficacy of radiation therapy in preclinical models. The comprehensive data presented in this technical guide underscores the significant potential of this compound to address the unmet clinical need for more effective glioblastoma treatments. Continued research and development of this compound and other MDA-9/Syntenin inhibitors are poised to open new avenues for the management of this devastating disease.

References

- 1. neurosciencenews.com [neurosciencenews.com]

- 2. youtube.com [youtube.com]

- 3. pnas.org [pnas.org]

- 4. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

PDZ1i: A Novel Inhibitor Targeting MDA-9/Syntenin for the Abrogation of Breast Cancer Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastasis remains the primary driver of mortality in breast cancer patients, accounting for the vast majority of deaths associated with the disease.[1] The complex cascade of events leading to metastatic dissemination presents a significant therapeutic challenge. A promising target that has emerged in this context is the Melanoma Differentiation-Associated gene 9 (MDA-9), also known as Syntenin-1 or SDCBP.[2][3] MDA-9 is a scaffolding protein containing two PDZ domains that facilitates crucial protein-protein interactions, promoting tumor progression, invasion, and metastasis in various cancers, including breast cancer.[2][4] This guide focuses on PDZ1i, a first-in-class, small-molecule inhibitor designed to selectively target the PDZ1 domain of MDA-9.[1][2] By blocking this key interaction hub, this compound disrupts downstream signaling pathways essential for metastatic progression. Preclinical studies have demonstrated its profound anti-metastatic activity, primarily through the modulation of the tumor microenvironment and suppression of immune evasion mechanisms.[1][5] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental protocols related to this compound, offering a foundational resource for its further investigation and development as a potential anti-metastatic therapeutic.

Mechanism of Action of this compound

This compound is a bidentate molecule synthesized to selectively bind to the PDZ1 domain of MDA-9/Syntenin.[2] PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are common structural motifs that mediate protein-protein interactions, often by recognizing specific C-terminal peptide sequences on target proteins.[4] MDA-9/Syntenin possesses two such domains, PDZ1 and PDZ2, which act as scaffolds to assemble signaling complexes involved in cell adhesion, trafficking, and migration.[2][4]

The PDZ1 domain of MDA-9 specifically interacts with key signaling proteins such as TGF-β, Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4] By occupying the binding groove of the PDZ1 domain, this compound competitively inhibits these interactions, effectively dismantling the signaling platforms required for the metastatic cascade.[1][2] This targeted inhibition leads to a multifaceted anti-cancer effect, most notably the suppression of pathways that drive immune tolerance and cancer cell invasion.[3][5]

Signaling Pathways Modulated by this compound

The therapeutic effect of this compound is rooted in its ability to disrupt the MDA-9/Syntenin-mediated signaling network. The primary pathway implicated in breast cancer metastasis involves the regulation of the immune microenvironment via the STAT3/IL-1β axis.

Key Signaling Cascade:

-

MDA-9/Syntenin Activation: In cancer cells, MDA-9/Syntenin acts as an adaptor, integrating signals that lead to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).

-

IL-1β Secretion: Activated STAT3 promotes the transcription and subsequent secretion of Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine.[5]

-

Immune Suppression: Tumor-derived IL-1β is a critical driver of metastasis. It acts on the tumor microenvironment to recruit and promote the differentiation of myeloid-derived suppressor cells (MDSCs).[3][5]

-

Metastatic Niche Formation: MDSCs are immunosuppressive cells that inhibit the function of cytotoxic T lymphocytes, thereby creating an immune-permissive niche that allows disseminated tumor cells to survive and proliferate at secondary sites.[5][6]

This compound intervenes at the apex of this cascade. By inhibiting the MDA-9 PDZ1 domain, it prevents the downstream activation of STAT3, leading to a marked reduction in IL-1β secretion.[5] This, in turn, reduces the infiltration of MDSCs into the metastatic niche and enhances systemic, antigen-specific T cell activation, converting an immunosuppressive environment into an immunostimulatory one.[5][6]

Figure 1. this compound signaling pathway in breast cancer metastasis.

Preclinical Efficacy of this compound

The anti-metastatic potential of this compound has been validated in multiple preclinical models of breast cancer. These studies highlight its ability to inhibit cancer cell migration and invasion in vitro and suppress the formation of distant metastases in vivo.

In Vitro Studies

In vitro assays using human breast carcinoma cell lines, such as the highly metastatic MDA-MB-231, have been instrumental in elucidating the cellular effects of this compound and related inhibitors. These compounds consistently demonstrate an ability to suppress cancer cell migration and invasion without significant cytotoxicity at effective concentrations.[4]

| Assay Type | Cell Line | Inhibitor | Concentration | Observed Effect | Reference |

| Cell Migration | MDA-MB-231 | PI1A (PDZ1 inhibitor) | 100 µM | Significant inhibition of wound closure at 24h (p < 0.05) | [4] |

| Cell Invasion | Melanoma Cells | IVMT-Rx-3 (Dual PDZ1/2i) | 25 µM | Significant reduction in invasion through Matrigel | [7] |

| Cell Viability | MDA-MB-231 | PI1A (PDZ1 inhibitor) | Up to 100 µM | No significant cellular toxicity observed after 48h | [4] |

In Vivo Studies

Animal models are critical for evaluating the systemic efficacy and therapeutic potential of anti-metastatic agents. This compound has shown profound activity in both syngeneic and human xenograft mouse models of breast cancer, significantly reducing metastatic burden and improving outcomes.[1][5]

| Model Type | Cell Line | Dosing Regimen | Primary Endpoint | Observed Effect | Reference |

| Syngeneic Metastasis | 4T1-Luc (murine) | 30 mg/kg, i.p., alternate days for 14 days | Lung Metastasis | Significant decrease in metastatic nodule formation in the lungs | [5] |

| Human Xenograft | Multiple | Not Specified | Metastatic Spread | Suppresses breast and prostate metastases; prolongs survival | [1] |

Experimental Protocols

Reproducible and robust experimental design is paramount in the evaluation of novel therapeutics. This section details the methodologies for key assays used to characterize the efficacy of this compound.

Cell Migration and Invasion Assays

These assays are fundamental for assessing the impact of a compound on cancer cell motility, a hallmark of metastasis.

4.1.1 Wound Healing (Scratch) Assay This method assesses collective cell migration.

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in a 6-well plate and grow to 90-100% confluency.

-

Scratch Creation: Create a uniform, cell-free gap ("wound") in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.

-

Treatment: Add serum-free or low-serum media containing the vehicle control (e.g., DMSO) or varying concentrations of this compound.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.

-

Analysis: Quantify the wound area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

4.1.2 Boyden Chamber (Transwell) Invasion Assay This assay measures the ability of cells to invade through a basement membrane matrix.[7][8]

-

Chamber Preparation: Rehydrate Matrigel-coated 8-µm pore size inserts (e.g., Corning BioCoat) with serum-free media for 2 hours at 37°C.

-

Cell Preparation: Harvest and resuspend cells in serum-free media containing the vehicle control or this compound.

-

Seeding: Seed 25,000-50,000 cells into the upper chamber of the insert.

-

Chemoattractant: Add complete media (containing 10% FBS) as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.

-

Cell Removal: After incubation, carefully remove non-invading cells from the top surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the bottom surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields. Results are often expressed as a percentage of the control.

Figure 2. Experimental workflow for the Boyden chamber invasion assay.

In Vivo Metastasis Model

The experimental lung metastasis model is commonly used to assess the efficacy of inhibitors on the later stages of the metastatic cascade.[5]

-

Cell Preparation: Culture and harvest luciferase-expressing breast cancer cells (e.g., 4T1-Luc for syngeneic models). Resuspend a known number of cells (e.g., 1x10^5) in sterile PBS.

-

Implantation: Inject the cell suspension into the lateral tail vein of immunocompetent (e.g., BALB/c) or immunodeficient mice.

-

Treatment: Begin treatment 12-24 hours post-injection. Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection on a predetermined schedule (e.g., alternate days for 2-3 weeks).

-

Monitoring: Monitor tumor cell seeding and metastatic growth weekly using bioluminescence imaging (BLI). Anesthetize mice, inject luciferin substrate, and image using a system like IVIS.

-

Endpoint Analysis: At the study endpoint (e.g., day 14 or 21), euthanize the mice. Excise lungs and perform ex vivo BLI for a more sensitive measurement of metastatic burden.

-

Histology: Fix lungs in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to count metastatic nodules and assess morphology.

Molecular Assays

4.3.1 Quantitative Real-Time PCR (qPCR) Used to measure changes in gene expression (e.g., IL1B mRNA).[5]

-

RNA Isolation: Treat cells with this compound for a specified time (e.g., 24 hours). Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: Perform real-time PCR using TaqMan probes or SYBR Green master mix with primers specific for the target gene (IL1B) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold-change in mRNA expression compared to the vehicle-treated control group.

4.3.2 Enzyme-Linked Immunosorbent Assay (ELISA) Used to quantify protein levels (e.g., secreted IL-1β) in cell culture supernatants or serum.[5]

-

Sample Collection: Collect conditioned media from treated cells or serum from treated animals.

-

Assay Performance: Use a commercial ELISA kit for the specific protein of interest (e.g., human or mouse IL-1β). Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples, adding a detection antibody, and then a substrate for colorimetric detection.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Calculate the protein concentration based on a standard curve generated from known concentrations of the recombinant protein.

Therapeutic Potential and Future Directions

This compound represents a novel therapeutic strategy that targets the tumor and its microenvironment. By disrupting a key scaffolding protein, it simultaneously inhibits intrinsic cancer cell motility and reverses immune suppression, a powerful combination for combating metastatic disease.[1][5] The preclinical data are compelling, indicating that this compound is an efficacious inhibitor of breast cancer metastasis.[6]

Logical Framework for Therapeutic Action:

Figure 3. Logical flow from this compound administration to metastasis suppression.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, delivery, and assess target engagement in vivo.

-

Combination Therapies: Evaluating this compound in combination with standard-of-care chemotherapy or immunotherapy, as it may synergize with immune checkpoint inhibitors.[1]

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to MDA-9/Syntenin-targeted therapy.

-

Clinical Translation: Moving this compound or optimized derivatives into Phase I clinical trials to assess safety and tolerability in patients with advanced breast cancer. Currently, there is no public information on clinical trials specifically for this compound.

Conclusion

This compound is a promising, mechanistically distinct therapeutic candidate for the treatment of metastatic breast cancer. By selectively targeting the MDA-9/Syntenin PDZ1 domain, it disrupts pro-metastatic signaling and favorably remodels the tumor immune microenvironment. The robust preclinical evidence warrants its continued development and eventual clinical evaluation as a novel strategy to combat the most lethal aspect of breast cancer.

References

- 1. This compound - NFCR [nfcr.org]

- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells [mdpi.com]

- 5. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The PDZ protein TIP-1 facilitates cell migration and pulmonary metastasis of human invasive breast cancer cells in athymic mice - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of PDZ1i for the PDZ1 Domain of SDCBP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntenin-1 (SDCBP), also known as Melanoma Differentiation-Associated protein 9 (MDA-9), is a scaffold protein that plays a pivotal role in mediating a multitude of cellular processes, including cell adhesion, protein trafficking, and signal transduction. Its overexpression is strongly correlated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. SDCBP contains two tandem PDZ (Postsynaptic density 95, Discs large, Zonula occludens-1) domains, designated PDZ1 and PDZ2, which are crucial for its function as they mediate interactions with a host of binding partners. The development of inhibitors that can specifically target one of these PDZ domains is a promising strategy to dissect their individual roles and to develop targeted cancer therapies.

This technical guide provides an in-depth overview of PDZ1i, a small-molecule inhibitor designed to specifically target the PDZ1 domain of SDCBP. We will explore its binding specificity, the experimental methodologies used for its characterization, and its impact on SDCBP-mediated signaling pathways.

Quantitative Analysis of Inhibitor Specificity

The cornerstone of a targeted inhibitor is its ability to selectively bind to its intended target over other similar domains. The specificity of this compound for the PDZ1 domain of SDCBP has been quantitatively assessed and compared with other inhibitors.

| Inhibitor | Target Domain | Binding Affinity (K_d) | Notes |

| This compound | SDCBP PDZ1 | 21 µM[1] | Does not significantly bind to the SDCBP PDZ2 domain, demonstrating high specificity.[1] |

| SDCBP PDZ2 | No significant binding | ||

| PI1A | SDCBP PDZ1 | 170 µM | Novel inhibitor identified via NMR fragment screening. |

| PI1B | SDCBP PDZ1 | Not specified | Novel inhibitor identified via NMR fragment screening. |

| PI2A | SDCBP PDZ2 | 510 µM | Novel inhibitor identified via NMR fragment screening. |

| PI2B | SDCBP PDZ2 | Not specified | Novel inhibitor identified via NMR fragment screening. |

SDCBP Signaling and the Mechanism of this compound Inhibition

SDCBP functions as a critical adaptor protein, linking extracellular signals to intracellular signaling cascades that promote cancer cell invasion and metastasis. One such pathway involves the Insulin-like Growth Factor 1 Receptor (IGF-1R). Upon stimulation by its ligand, such as IGFBP-2, SDCBP interacts with IGF-1R via its PDZ1 domain. This interaction is crucial for the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] Activated STAT3 translocates to the nucleus and upregulates the expression of genes involved in angiogenesis and cell migration.

This compound exerts its inhibitory effect by binding to the PDZ1 domain of SDCBP, thereby sterically hindering its interaction with IGF-1R. This disruption of the SDCBP/IGF-1R complex prevents the downstream activation of STAT3, leading to a reduction in the expression of pro-metastatic genes.[2]

Experimental Workflows and Protocols

The specificity and mechanism of action of this compound have been elucidated through a series of key experiments. The following sections detail the methodologies for these assays and provide a logical workflow for inhibitor characterization.

Fragment-Based Drug Discovery (FBDD) using NMR Spectroscopy

This compound was developed using FBDD coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. This technique identifies small, low-affinity fragments that bind to the target protein, which are then optimized into more potent lead compounds.

Protocol:

-

Protein Preparation:

-

Express and purify the SDCBP PDZ1 domain (and PDZ2 for counter-screening) with an isotopic label (e.g., ¹⁵N).

-

Prepare a stock solution of the labeled protein (typically 50-100 µM) in an appropriate NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).

-

-

Fragment Library Screening:

-

Screen a library of small molecule fragments (typically 200-500 Da) at a concentration of 200-500 µM.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the labeled protein in the absence of any fragment (reference spectrum).

-

Acquire a series of ¹H-¹⁵N HSQC spectra of the protein in the presence of individual fragments or fragment mixtures.

-

-

Hit Identification and Validation:

-

Identify "hits" by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum upon fragment binding.

-

Validate hits by titrating increasing concentrations of the fragment into the protein solution and monitoring the dose-dependent CSPs to determine the dissociation constant (K_d).

-

-

Hit-to-Lead Optimization:

-

Use the structural information from NMR to guide the chemical modification of hit fragments to improve their affinity and specificity.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that this compound disrupts the interaction between SDCBP and its binding partners (e.g., IGF-1R) in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells that endogenously express SDCBP and IGF-1R (e.g., prostate cancer cell lines DU-145 or ARCaP-M).

-

Treat the cells with either this compound (e.g., 20-50 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 6-24 hours).

-

Stimulate the cells with a relevant ligand (e.g., IGFBP-2) to induce the SDCBP-IGF-1R interaction.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for the "bait" protein (e.g., anti-SDCBP antibody) overnight at 4°C.

-

Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the "prey" protein (e.g., anti-IGF-1R antibody) to detect its presence in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated IGF-1R in the this compound-treated sample compared to the control indicates that the inhibitor has disrupted the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between a ligand and an analyte in real-time.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the purified SDCBP PDZ1 domain (ligand) onto the sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein.

-

-

Analyte Injection and Data Collection:

-

Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time to generate a sensorgram.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the purified SDCBP PDZ1 domain and this compound in the same dialysis buffer to minimize heat of dilution effects.

-

Accurately determine the concentrations of the protein and the inhibitor.

-

-

ITC Experiment:

-

Load the SDCBP PDZ1 domain solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the sample cell while maintaining a constant temperature.

-

Measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the inhibitor to the protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the K_d, n, and ΔH of the interaction.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies against SDCBP-driven cancers. Its high specificity for the PDZ1 domain, as demonstrated by quantitative binding assays, allows for the precise dissection of the role of this domain in cancer progression. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and other similar inhibitors, from initial discovery to cellular validation. A thorough understanding of the molecular interactions and signaling pathways involved is paramount for the continued development of next-generation inhibitors with improved efficacy and clinical potential.

References

PDZ1i: A Technical Guide to a Novel Inhibitor of the Pro-Metastatic Scaffolding Protein MDA-9/Syntenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PDZ1i, a first-in-class small-molecule inhibitor of the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin). This document details its alternative names, mechanism of action, and impact on key signaling pathways involved in cancer progression and metastasis. It also includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Alternative Names and Synonyms

This compound is a small-molecule inhibitor developed through fragment-based drug discovery (FBDD) guided by NMR spectroscopy.[1][2][3] In scientific literature, it is primarily referred to as This compound . The "i" signifies its function as an inhibitor, and "PDZ1" indicates its specific target—the first PDZ domain of its target protein. Another designation for this compound is 113B7 .[4]

The direct target of this compound is the protein Melanoma Differentiation-Associated Gene-9 (MDA-9) . This protein is also widely known by the following synonyms:

-

Syntenin-1 : This name is often used in the context of its role as a scaffolding protein.

-

Syndecan-Binding Protein (SDCBP) : This name highlights its interaction with syndecans, a family of transmembrane heparan sulfate proteoglycans.[5][6]

-

mda-9 : This is the gene name, often used interchangeably with the protein name.[6]

A second-generation, dual-domain inhibitor derived from this compound has also been developed, known as IVMT-Rx-3 or This compound/2i .[7][8][9] This molecule is a conjugate of a truncated this compound and a PDZ2-binding hexapeptide, linked by polyethylene glycol, designed to simultaneously engage both PDZ domains of MDA-9/Syntenin.[7][8][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its derivative, IVMT-Rx-3.

Table 1: Binding Affinities and Pharmacokinetics of this compound and Related Molecules

| Compound | Target Domain(s) | Binding Affinity (Kd or IC50) | In Vivo Half-life (t1/2) | Reference(s) |

| This compound | PDZ1 | 60-70 µM | ~9 hours | [1][3][10] |

| IVMT-Rx-3 | PDZ1 and PDZ2 | 63 µM | Not Reported | [10] |

Table 2: In Vivo Efficacy of this compound and IVMT-Rx-3

| Compound | Cancer Model | Dosing Regimen | Observed Effects | Reference(s) |

| This compound | Syngeneic Breast Cancer (4T1-Luc) | 30 mg/kg, intraperitoneally, every other day for 14 days | Decreased metastatic nodule formation in the lungs. | [2][11] |

| This compound | Orthotopic Glioblastoma | Combination with radiation | Less invasive tumors and extended survival. | [12] |

| IVMT-Rx-3 | Syngeneic Melanoma (B16) | 30 mg/kg, intraperitoneally, 3 times a week for 2 weeks | Significantly reduced number of lung nodules. | [7] |

Table 3: Effects of this compound and IVMT-Rx-3 on Downstream Effectors

| Compound | Cell Line(s) | Target | Method | Quantitative Effect | Reference(s) |

| This compound | Glioblastoma | MMP-2, MMP-9 | Not Specified | Negated gains in secreted proteases following radiation. | [12] |

| IVMT-Rx-3 | Human Melanoma (A-375, C8161.9) | MMP-2, MMP-9 | Zymography, qPCR | Dose-dependent downregulation of mRNA and activity. | [7] |

| This compound | Prostate Cancer | Angiogenic Factors | Antibody Array | Reduced expression of pro-angiogenic factors. | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary and often found in supplementary materials of the primary research articles, the general approach involved a fragment-based drug discovery (FBDD) strategy.[2][3][4] This process can be summarized as follows:

-

Fragment Screening : A library of approximately 5000 small molecular fragments was screened for binding to the 15N-labeled PDZ1/2 tandem domain of MDA-9/Syntenin using [15N, 1H] heteronuclear single-quantum coherence (HSQC) NMR spectroscopy.[4]

-

Hit Identification : Two initial hit compounds were identified that showed chemical shift perturbations primarily in the PDZ1 domain.[4]

-

Structure-Activity Relationship (SAR) and Molecular Docking : The initial hits were optimized through chemical synthesis and guided by molecular docking studies to create a bidentate molecule with improved binding and selectivity for the PDZ1 domain, resulting in the final this compound (113B7) compound.[4]

In Vitro Cell Invasion Assay (Transwell Assay)

This assay is used to assess the inhibitory effect of this compound on cancer cell invasion through an extracellular matrix.

-

Preparation of Inserts : Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel (or a similar basement membrane extract) and allowed to solidify.

-

Cell Seeding : Cancer cells (e.g., glioblastoma, prostate, or breast cancer cell lines) are serum-starved and then seeded into the upper chamber of the Transwell inserts in a serum-free medium containing either DMSO (vehicle control) or varying concentrations of this compound.

-

Chemoattractant : The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation : The plates are incubated for a period that allows for cell invasion (typically 16-48 hours).

-

Quantification : Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and then counted under a microscope. The percentage of invasion is calculated relative to the control.

In Vivo Metastasis Mouse Model

This protocol is used to evaluate the efficacy of this compound in inhibiting metastasis in a living organism.

-

Cell Preparation : A cancer cell line engineered to express a reporter gene, such as luciferase (e.g., 4T1-Luc), is used.

-

Tumor Cell Inoculation : A suspension of the cancer cells is injected into the mice. The route of injection depends on the desired metastatic model (e.g., intravenous injection via the tail vein for lung metastasis, or orthotopic injection into the relevant organ).[2][11]

-

Treatment Regimen : The mice are randomly assigned to treatment groups. The treatment group receives this compound (e.g., 30 mg/kg body weight) administered intraperitoneally on a defined schedule (e.g., every other day). The control group receives the vehicle (e.g., DMSO).[2][11]

-

Bioluminescence Imaging : At regular intervals, the mice are anesthetized, and the substrate for the reporter enzyme (e.g., D-luciferin for luciferase) is administered. The mice are then imaged using an in vivo imaging system to monitor the location and intensity of the bioluminescent signal, which corresponds to the tumor burden and metastatic spread.

-

Endpoint Analysis : At the end of the study, the mice are euthanized, and organs of interest (e.g., lungs) are harvested for ex vivo imaging and histological analysis to confirm and quantify the metastatic lesions.

Signaling Pathways and Experimental Workflows

MDA-9/Syntenin Signaling Pathway

MDA-9/Syntenin acts as a scaffolding protein, bringing together various signaling molecules to promote cancer cell invasion and metastasis. The diagram below illustrates the key interactions and downstream signaling events that are disrupted by this compound.

Caption: MDA-9/Syntenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Metastasis Study

The following diagram outlines the typical workflow for assessing the anti-metastatic potential of this compound in a mouse model.